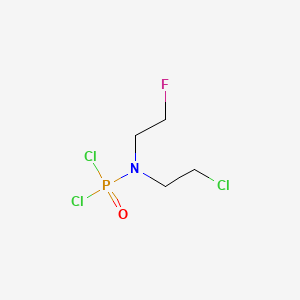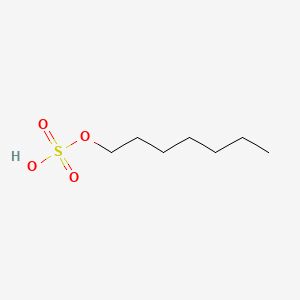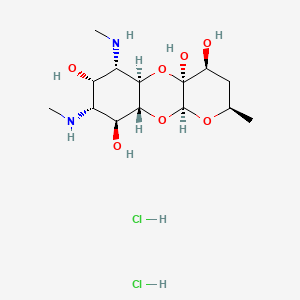
Phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-fluoroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-fluoroethyl)- is a chemical compound that belongs to the class of phosphoramidic dichlorides. These compounds are characterized by the presence of a phosphorus atom bonded to two chlorine atoms and an amide group. The specific substituents, 2-chloroethyl and 2-fluoroethyl, impart unique properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-fluoroethyl)- typically involves the reaction of phosphorus trichloride with amines containing the desired substituents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorus-chlorine bonds. Common solvents used include dichloromethane or toluene, and the reaction may be catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-fluoroethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as alcohols or amines, to form phosphoramidates or phosphoramidites.
Oxidation and Reduction: The phosphorus center can be oxidized to form phosphoramidic acids or reduced to form phosphines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles like alcohols, amines, and thiols. Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride may also be used. Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alcohols can yield phosphoramidates, while hydrolysis can produce phosphoric acid derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in the synthesis of other phosphorus-containing compounds.
Biology: May be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-fluoroethyl)- involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The specific molecular targets and pathways would depend on the context of its use, such as in drug development or biochemical research.
Comparison with Similar Compounds
Similar Compounds
Phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-bromoethyl)-: Similar structure but with a bromine substituent instead of fluorine.
Phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-methyl)-: Similar structure but with a methyl substituent instead of fluorine.
Phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-ethyl)-: Similar structure but with an ethyl substituent instead of fluorine.
Uniqueness
The presence of both 2-chloroethyl and 2-fluoroethyl groups in phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-fluoroethyl)- imparts unique reactivity and properties compared to its analogs
Properties
CAS No. |
5001-31-0 |
|---|---|
Molecular Formula |
C4H8Cl3FNOP |
Molecular Weight |
242.44 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-dichlorophosphoryl-2-fluoroethanamine |
InChI |
InChI=1S/C4H8Cl3FNOP/c5-1-3-9(4-2-8)11(6,7)10/h1-4H2 |
InChI Key |
LZXYXZYVUMCUJG-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)N(CCCl)P(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B13414950.png)



![Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-](/img/structure/B13414981.png)
![2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol](/img/structure/B13414989.png)


![4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol](/img/structure/B13414994.png)
![(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester](/img/structure/B13415001.png)


![1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one](/img/structure/B13415028.png)
![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)
